molecular formula C11H11ClIN3O B1435068 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416714-61-8

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1435068
CAS RN: 1416714-61-8
M. Wt: 363.58 g/mol
InChI Key: OHUMBVNDFWDOMC-UHFFFAOYSA-N
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Description

“4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine”, also known as CIPP, is a heterocyclic compound . It has a molecular formula of C11H11ClIN3O and a molecular weight of 363.58 g/mol .


Molecular Structure Analysis

The molecular structure of CIPP consists of a pyrazolo[3,4-c]pyridine ring substituted with a chlorine atom at the 4th position and an iodine atom at the 3rd position. The 1st position of the ring is substituted with a tetrahydro-2H-pyran-2-yl group .

Scientific Research Applications

Synthesis of Novel Anti-Cancer Agents

This compound is utilized in the synthesis of new anti-cancer agents. Its structure serves as a scaffold for creating molecules that can interact with specific proteins associated with cancer cell growth and survival .

Development of Histone Deacetylase (HDAC) Inhibitors

The compound has potential applications in the development of HDAC inhibitors, which are a class of compounds that play a crucial role in the regulation of gene expression and have therapeutic potential in cancer treatment .

Organic Synthesis Intermediates

Due to its reactive functional groups, this compound is a valuable intermediate in organic synthesis. It can be used to construct complex molecules for various chemical studies and applications .

Molecular Docking Studies

Researchers use this compound in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This is crucial in the design of drugs with specific target interactions .

properties

IUPAC Name

4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMBVNDFWDOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
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4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
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4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
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4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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